5-(4-Iodophenyl)-3-methylisoxazole
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Overview
Description
5-(4-Iodophenyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)-3-methylisoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids.
Heck Reaction: Uses palladium catalysts and alkenes.
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Hydroxylated Products: Formed through oxidation reactions.
Reduced Isoxazoles: Formed through reduction reactions.
Scientific Research Applications
5-(4-Iodophenyl)-3-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)-3-methylisoxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom may enhance its binding affinity to certain targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
2,5-Dimethoxy-4-iodophenylamine: A compound with similar iodine substitution but different core structure.
5-(Benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: Compounds with similar iodine substitution and additional functional groups.
Uniqueness
5-(4-Iodophenyl)-3-methylisoxazole is unique due to its isoxazole ring structure combined with the iodine-substituted phenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8INO |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
5-(4-iodophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H8INO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI Key |
ZLBFMLXIQKHFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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